molecular formula C13H17ClN2O B2770365 1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine CAS No. 551911-59-2

1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine

Cat. No.: B2770365
CAS No.: 551911-59-2
M. Wt: 252.74
InChI Key: CRWCLSAWBRPIRP-UHFFFAOYSA-N
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Description

1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine is a chemical compound of significant interest in medicinal and organic chemistry research. It is characterized by the integration of a 2-chloronicotinoyl group and a cis-2,6-dimethylpiperidine moiety, a structural feature known to be utilized in the synthesis of complex molecules for biological evaluation . The 2,6-dimethylpiperidine component, particularly in the cis configuration, is a recognized structural unit in chemical synthesis and has been employed in the development of ligands and pharmaceutical agents . For instance, derivatives of 2,6-dimethylpiperidine have been investigated as structural mimics for other amide bases and are present in compounds studied for their binding to specific biological targets . Simultaneously, the 2-chloro-3-pyridinecarboxaldehyde subunit is a versatile building block in pharmaceutical synthesis, frequently used in the preparation of kinase inhibitors and other active compounds . The strategic combination of these two fragments into a single molecule suggests its primary value as a sophisticated intermediate or precursor. Researchers can leverage this compound in the exploration and development of new therapeutic agents, particularly in constructing molecular architectures that require a specific three-dimensional orientation and functional group presentation. The piperidine nitrogen and the chloro substituent on the pyridine ring offer reactive sites for further chemical modification, making it a flexible scaffold for library synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9-5-3-6-10(2)16(9)13(17)11-7-4-8-15-12(11)14/h4,7-10H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWCLSAWBRPIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(N=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-3-pyridinecarboxylic acid and 2,6-dimethylpiperidine.

    Coupling Reaction: The 2-chloro-3-pyridinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate.

    Amide Formation: The active ester intermediate is then reacted with 2,6-dimethylpiperidine under mild conditions to form the desired product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form the corresponding amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

  • Key Differences: The compound in contains aryl (3,4,5-trimethoxyphenyl) groups at the 2- and 6-positions, contrasting with the methyl groups in the target compound. Aryl substituents are known to enhance biological activity through π-π stacking interactions .
  • Biological Relevance : Aryl-substituted piperidines often exhibit higher receptor affinity compared to alkyl-substituted derivatives, but the 2,6-dimethyl groups in the target compound may reduce steric clashes in hydrophobic binding pockets .

B. 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine

  • Key Differences: describes a thiazole-containing derivative linked via a methyl group instead of a carbonyl bridge. The absence of a carbonyl group in this compound diminishes its ability to act as a hydrogen-bond acceptor, a critical feature in enzyme inhibition.
  • Applications : Thiazole derivatives are common in agrochemicals, suggesting the target compound’s pyridinyl carbonyl group may be better suited for pharmaceutical applications .

C. 1-((Chloromethyl)sulfonyl)-2,6-dimethylpiperidine

  • Key Differences :
    • The sulfonyl group in introduces strong electron-withdrawing effects, contrasting with the electron-withdrawing chloro-pyridinyl carbonyl group in the target compound.
    • Sulfonyl groups enhance hydrolytic stability but may reduce cell permeability due to increased polarity .
Steric and Conformational Effects

highlights the impact of methyl group placement on reactivity. For example, 2,6-dimethylpiperidine shows negligible lactonization activity due to steric hindrance of the nitrogen lone pair . This suggests that the 2,6-dimethyl substitution in the target compound may restrict rotational freedom, stabilizing a specific conformation favorable for target binding. In contrast, 3-methyl-2,6-diphenylpiperidine () exhibits bulkier phenyl groups, which likely reduce solubility and bioavailability compared to the target’s methyl substituents .

Biological Activity

1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a chloro-pyridinyl carbonyl group. Its molecular formula is C12H14ClN2O, and it has a molecular weight of 238.7 g/mol. The presence of the chloro group and the piperidine structure suggests potential interactions with biological targets, particularly in the central nervous system and for anti-inflammatory applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, similar to other piperidine derivatives that demonstrate monoamine oxidase (MAO) inhibition.
  • Receptor Interaction : It may interact with various receptors, including adrenergic and serotonergic receptors, influencing mood and anxiety levels.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects. For instance, studies have shown that piperidine derivatives can modulate serotonin levels in the brain, potentially providing therapeutic benefits for depression.

Anti-inflammatory Activity

Piperidine derivatives have been noted for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests it could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Monoamine Oxidase Inhibition : A study demonstrated that piperidine derivatives could inhibit MAO-A and MAO-B with varying potency. The IC50 values for these activities provide insight into their potential as antidepressants .
  • Anti-inflammatory Studies : Research on similar piperidine compounds has shown significant reductions in inflammation markers in vitro and in vivo models . These findings support the hypothesis that this compound may possess similar properties.
  • Cytotoxicity in Cancer Cell Lines : Other studies have explored the cytotoxic effects of piperidine derivatives against cancer cell lines, indicating potential applications in oncology .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound and its analogs:

Study FocusActivity ObservedIC50 Values (µM)Reference
MAO-A InhibitionAntidepressant-like effects7.0
MAO-B InhibitionAntidepressant-like effects20.9
Anti-inflammatory ActivityCytokine inhibitionNot specified
CytotoxicityCancer cell line inhibitionVaries by compound

Q & A

Q. What are the common synthetic routes for 1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 2-chloro-3-pyridinecarboxylic acid derivatives with 2,6-dimethylpiperidine under acylating conditions. Key steps include:

  • Nucleophilic acyl substitution : Using reagents like thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with 2,6-dimethylpiperidine.
  • Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane vs. THF), stoichiometry of reagents, and temperature control (reflux vs. room temperature). For example, excess acyl chloride improves yield but may require rigorous purification .
  • Validation : Confirm product identity via LC-MS and 1^1H/13^13C NMR, comparing peaks to structurally similar piperidine derivatives (e.g., 2,6-diphenylpiperidin-4-one analogs) .

Q. What spectroscopic and crystallographic methods are prioritized for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the chloro-pyridinyl carbonyl orientation. For example, bond angles (e.g., C-Cl bond at ~109.3°) and torsion angles (e.g., piperidine ring puckering) are critical for validating synthetic accuracy .
  • NMR : 1^1H NMR distinguishes methyl groups (2,6-dimethylpiperidine protons at δ 1.2–1.5 ppm) and pyridinyl protons (aromatic signals at δ 7.5–8.5 ppm). 13^13C NMR identifies carbonyl carbons (~170 ppm) .
  • FT-IR : Confirms carbonyl stretching (~1650–1700 cm⁻¹) and C-Cl vibrations (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How does substitution on the piperidine ring (e.g., 2,6-dimethyl vs. 2,6-diphenyl) affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare bioactivity data from analogs like 2,6-diphenylpiperidin-4-one (antitumor activity) and 3,5-dimethylpiperidine derivatives (antibacterial properties).
    • Methyl groups : Enhance metabolic stability but reduce binding affinity to certain targets (e.g., acetylcholine esterase) due to steric hindrance.
    • Aryl substituents : Increase π-π stacking interactions with biological targets (e.g., DNA topoisomerases), as seen in 2,6-bis(3,4,5-trimethoxyphenyl)piperidine derivatives .
  • Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by in vitro assays (e.g., MIC for antibacterial activity) .

Q. How can computational modeling resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding stability under physiological conditions (e.g., solvation effects, pH). For example, protonation states of the pyridinyl nitrogen may alter binding to nicotinic acetylcholine receptors .
  • Data Normalization : Control for assay variables (e.g., cell line viability, ATP concentration in kinase assays) when comparing IC₅₀ values across studies.
  • Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) with bioactivity datasets to identify structural motifs correlated with potency .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Co-crystallization : Use host molecules (e.g., cyclodextrins) to stabilize the piperidine ring conformation.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions in ethanol/water mixtures improves crystal quality.
  • Validation : Compare unit cell parameters (e.g., a = 10.97 Å, b = 12.54 Å for similar piperidine derivatives) to ensure isomorphism .

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